molecular formula C11H8FNO2 B13203646 7-Fluoro-5-methylisoquinoline-1-carboxylic acid

7-Fluoro-5-methylisoquinoline-1-carboxylic acid

Cat. No.: B13203646
M. Wt: 205.18 g/mol
InChI Key: SRHKAIAYFACDAG-UHFFFAOYSA-N
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Description

7-Fluoro-5-methylisoquinoline-1-carboxylic acid (CAS 2060024-25-9) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol, this fluorinated isoquinoline derivative serves as a valuable building block in medicinal chemistry and drug discovery . The integration of a fluorine atom into lead compounds is a established strategy to modulate their biological activity, lipophilicity, and metabolic stability, making this compound a versatile intermediate for the synthesis of potentially bioactive molecules . Researchers can utilize this material as a key precursor in various synthetic transformations, including the development of novel pharmaceutical candidates. The compound is characterized by its specific SMILES structure: O=C(C1=NC=CC2=C1C=C(F)C=C2C)O

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

7-fluoro-5-methylisoquinoline-1-carboxylic acid

InChI

InChI=1S/C11H8FNO2/c1-6-4-7(12)5-9-8(6)2-3-13-10(9)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

SRHKAIAYFACDAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=CN=C2C(=O)O)F

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Ring Construction

A common starting material is (S)-(-)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid or related isoquinoline carboxylic acids, which can be reduced and functionalized further to obtain substituted isoquinolines[^7].

Reduction and Protection Steps

  • The carboxylic acid group is reduced to the corresponding hydroxymethyl derivative using sodium borohydride in methanol[^7].
  • The imino nitrogen of the isoquinoline ring is protected with tert-butoxycarbonyl (Boc) anhydride under ultrasonic assistance to overcome steric hindrance and improve reaction efficiency[^7].

Oxidation to Formyl Derivatives

  • The hydroxymethyl group is oxidized to an aldehyde using a copper powder and copper oxide mixture under microwave-assisted conditions. This method reduces reaction temperature and avoids expensive oxidants[^7].

Final Functional Group Transformations

  • The Boc protecting group is removed under acidic conditions.
  • The aldehyde or formyl intermediate can be further oxidized or converted to the carboxylic acid at position 1 if necessary, completing the synthesis of this compound[^7].

Catalytic and Green Chemistry Approaches

  • Use of recyclable catalysts such as giant-ball nanoporous isopolyoxomolybdate (Mo132) has been demonstrated to improve yields and reduce reaction times in related fluoroquinolone carboxylic acid syntheses, which can be adapted for isoquinoline derivatives[^1].
  • Optimization of solvent systems, favoring polar solvents like water under reflux, enhances reaction efficiency and yield (up to 97%) while being environmentally benign[^1].

Comparative Table of Key Reaction Conditions and Yields

Step Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1 Reduction of carboxylic acid to alcohol Sodium borohydride, MeOH Room temperature >90 Mild, selective reduction[^7]
2 Boc protection of imino nitrogen Di-tert-butyl dicarbonate, ultrasound Ultrasonic assistance, RT 85-90 Overcomes steric hindrance[^7]
3 Oxidation of hydroxymethyl to aldehyde Copper powder + copper oxide, microwave Microwave-assisted, mild temp 80-85 Avoids expensive oxidants[^7]
4 Selective fluorination at position 7 Pd catalyst, fluoride source Visible light or mild heating 75-95 Pd-catalyzed C–H fluorination[^10]
5 Deprotection and final oxidation Acidic conditions Room temperature to reflux 80-90 Final carboxylic acid formation[^7]

Mechanistic Insights and Optimizations

  • The Pd-catalyzed fluorination involves ligand exchange and reductive elimination steps, with control experiments ruling out β-lactone intermediates[^10].
  • Ultrasound and microwave-assisted steps reduce reaction times and improve yields by overcoming steric hindrance and lowering activation energy[^7].
  • Use of green solvents and recyclable catalysts aligns with sustainable chemistry principles[^1].

Summary of Research Findings

  • The synthetic route leveraging reduction, protection, microwave-assisted oxidation, and Pd-catalyzed fluorination is efficient and scalable[^7][^10].
  • Catalytic systems like Mo132 improve reaction efficiency in related fluoroquinolone carboxylic acid derivatives, suggesting potential adaptation for isoquinoline systems[^1].
  • Mechanistic studies confirm the direct C–F bond formation pathway, ensuring selectivity and minimizing side products[^10].
  • The methods avoid harsh conditions and expensive reagents, facilitating industrial applicability[^7][^8].

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-methylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced isoquinoline derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Isoquinoline derivatives with substituted functional groups.

Scientific Research Applications

While 7-Fluoro-5-methylisoquinoline-1-carboxylic acid is related to other chemical compounds with noted biological activity, specific applications of the compound "this compound" are not available in the provided search results. However, the search results do provide information on related compounds and their applications, which may provide insight.

Fluoroquinolones and Antibacterial Activity
Fluoroquinolones are synthesized via the amination of 7-halo-6-fluoroquinolone-3-carboxylic acids, and the substituents at the 7-position significantly affect their antimicrobial properties . Adding piperazinyl moieties at this position enhances lipophilicity and the ability to penetrate cell walls, leading to clinically beneficial fluoroquinolones like ciprofloxacin and levofloxacin . A green synthesis method using a Keplerate-type isopolyoxomolybdate catalyst, {Mo132}, facilitates the production of fluoroquinolones with high yield and short reaction times .

Arylated Quinoline Carboxylic Acids as Mycobacterium tuberculosis Inhibitors
Arylated quinoline carboxylic acids (QCAs) have shown activity against replicating and non-replicating Mycobacterium tuberculosis (Mtb) . Modification of QCAs with alkyl, aryl, alkoxy, halogens, and nitro groups led to the identification of two compounds, 7i and 7m , with significant Mtb inhibitory activity . These compounds inhibit DNA gyrase, with QCA 7m showing better activity at a 1 μM concentration .

Other Isoquinoline Derivatives
Diversely functionalized isoquinolines exhibit a broad range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties . Visible light-induced cascade sulfonylation/cyclization strategies have been used to synthesize benzoimidazo[2,1-a]isoquinolinone derivatives with cytotoxic activity against MCF-7 breast cancer cells .

Related Compounds
8-Fluoro-5-methylisoquinoline-1-carboxylic acid is a fluorinated derivative of isoquinoline with potential biological activities, especially as an antibacterial agent. The 6-fluoro analogue 7 can be prepared from 7-fluoro-4-oxo acid 3 using SOCl2 .

Mechanism of Action

The mechanism of action of 7-Fluoro-5-methylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluorine and carboxylic acid functional groups. The fluorine atom can enhance the compound’s binding affinity to its target, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound-target complex.

Comparison with Similar Compounds

Key Substituent Effects

  • Fluorine vs. Chlorine: Fluorine’s electronegativity and small atomic radius enhance electron-withdrawing effects and metabolic stability compared to chlorine. For example, 1-Chloro-isoquinoline-7-carboxylic acid (CAS 730971-21-8, similarity: 1.00 ) lacks the methyl group at position 5 but shares the carboxylic acid and halogen substituent. Chlorine’s larger size may increase lipophilicity but reduce metabolic stability relative to fluorine.
  • Methyl vs. Methoxy: Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate () shows that methoxy groups increase steric bulk and electron-donating effects compared to methyl groups. This substitution alters solubility and π-π stacking interactions in biological systems.

Physicochemical Properties

Table 1 summarizes data from structurally similar compounds (derived from ):

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm)
7-Fluoro-5-methylisoquinoline-1-carboxylic acid 7-F, 5-Me, 1-COOH 209.19* N/A Not reported in evidence
Ethyl 7-Chloro-1-methylisoquinoline-3-carboxylate 7-Cl, 1-Me, 3-COOEt 279.73 148–150 δ 1.42 (t, 3H, CH3), 4.45 (q, 2H, CH2)
1-Chloro-isoquinoline-7-carboxylic acid (CAS 730971-21-8) 7-Cl, 1-COOH 211.62 N/A Not reported
6-Fluoro-1H-indazole-4-carboxylic acid (CAS 848678-59-1) 6-F, 4-COOH (indazole core) 180.13 N/A Not reported

*Calculated based on molecular formula C₁₁H₈FNO₂.

Comparison with Indole and Azaindole Derivatives

Indole and azaindole carboxylic acids (e.g., 7-methyl-1H-indole-5-carboxylic acid, CAS 180624-00-4 ) differ in core structure but share functional groups. Key distinctions include:

  • Aromatic System: Isoquinoline’s fused benzene-pyridine ring offers greater planarity than indole’s benzene-pyrrole system, influencing stacking interactions in DNA or protein binding.
  • Acid Positioning: The 1-carboxylic acid group in isoquinoline derivatives may exhibit different hydrogen-bonding patterns compared to indole-5-carboxylic acids, altering solubility and target selectivity .

Biological Activity

7-Fluoro-5-methylisoquinoline-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. Its unique molecular structure, characterized by a fluoro group and a carboxylic acid functional group on the isoquinoline backbone, enhances its pharmacological properties.

  • Molecular Formula : C_11H_8FNO_2
  • Molecular Weight : Approximately 205.19 g/mol
  • Structural Features : The presence of a fluoro substituent often correlates with increased lipophilicity, which can enhance bioavailability and interaction with biological targets.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Its mechanism of action appears to involve the inhibition of bacterial enzymes critical for DNA replication and transcription, similar to other fluoroquinolone derivatives. The compound has been shown to interact with bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death .

Anticancer Activity

In addition to its antibacterial properties, this compound has been evaluated for its anticancer potential. Studies suggest that isoquinoline derivatives can induce apoptosis in cancer cells and exhibit selectivity against various cancer cell lines. For instance, structural modifications in isoquinoline derivatives have shown enhanced activity against prostate cancer cells, indicating that the presence of specific substituents can significantly affect biological efficacy .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may disrupt cellular processes by targeting key enzymes involved in metabolic pathways and cell cycle regulation. This disruption can lead to G1 phase arrest and subsequent apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Fluorine Substitution : The position of the fluorine atom plays a crucial role in modulating the compound's biological activity. For example, fluorine at the 7-position has been linked to enhanced antibacterial properties compared to other positions .
  • Methyl Group Positioning : The methyl group at the 5-position also contributes to the overall activity and selectivity towards specific biological targets .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberNotable Features
5-Fluoro-6-methylisoquinoline-1-carboxylic acid2059941-22-7Different position of fluoro and methyl groups
8-Fluoro-5-methylisoquinoline-1-carboxylic acid2060024-25-9Fluoro group at C8 position
5-Fluoro-8-methylisoquinoline-1-carboxylic acid2060043-86-7Variation in methyl positioning

This table highlights how variations in the positioning of functional groups can significantly impact the biological properties of isoquinoline derivatives.

Case Studies

  • Antibacterial Activity Evaluation : In vitro studies demonstrated that this compound displayed potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Efficacy : A study investigating various isoquinoline derivatives reported that compounds structurally related to 7-Fluoro-5-methylisoquinoline exhibited IC50 values in the low micromolar range against prostate cancer cell lines, suggesting promising therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-fluoro-5-methylisoquinoline-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Begin with Friedel-Crafts acylation or Suzuki-Miyaura coupling to construct the isoquinoline backbone. Fluorination at the 7-position typically employs electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions. Optimize temperature (60–100°C) and solvent polarity (e.g., DMF or acetonitrile) to minimize side reactions like defluorination. Monitor yields via HPLC and confirm regioselectivity using 19F^{19}\text{F} NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, and 19F^{19}\text{F} NMR to verify substitution patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity ≥95% is achievable via recrystallization in ethanol/water mixtures or gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodology : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture; use molecular sieves in storage containers. Periodic FT-IR analysis can detect hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the fluorinated isoquinoline scaffold in catalytic reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density at the fluorinated position. Compare activation energies for nucleophilic substitution versus electrophilic pathways. Validate predictions with kinetic studies using stopped-flow spectrophotometry .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) under standardized conditions. Control for batch-to-batch variability by quantifying trace impurities via LC-MS. Use isogenic cell lines to isolate target-specific effects .

Q. How can researchers identify decomposition products under oxidative stress?

  • Methodology : Subject the compound to forced degradation (e.g., H2_2O2_2, UV light) and analyze products via UPLC-QTOF-MS. Fragment ion matching against spectral libraries (e.g., NIST) identifies stable intermediates like quinoline derivatives or defluorinated analogs .

Q. What are the challenges in quantifying fluorinated metabolites in pharmacokinetic studies?

  • Methodology : Use isotopically labeled internal standards (e.g., 13C^{13}\text{C}-analogs) to correct for matrix effects in plasma/tissue samples. Optimize SPE protocols for fluorinated compounds to enhance recovery rates. Validate assays using MRM transitions in LC-MS/MS .

Key Considerations for Experimental Design

  • Reproducibility : Document all synthetic steps, including solvent batch numbers and catalyst sources, per ICH Q6A guidelines .
  • Ethical Compliance : For biological studies, adhere to OECD 423 guidelines for acute toxicity testing and obtain IRB approval for in vivo models .

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